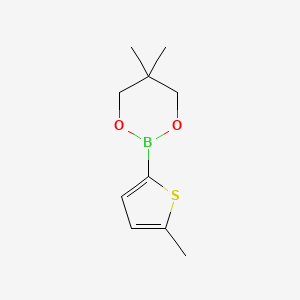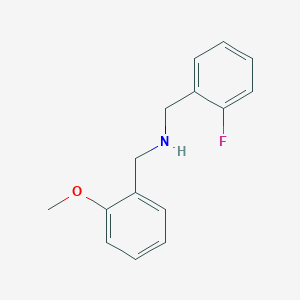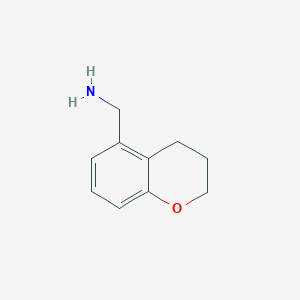
Chroman-5-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chroman-5-ylmethanamine is an organic compound belonging to the class of chromanes Chromanes are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring this compound is characterized by the presence of an amine group attached to the fifth carbon of the chromane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chroman-5-ylmethanamine typically involves the following steps:
Formation of Chromane Core: The chromane core can be synthesized via a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation.
Introduction of Amine Group: The amine group can be introduced through reductive amination or nucleophilic substitution reactions. Common reagents for these reactions include ammonia or primary amines and reducing agents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as catalytic hydrogenation or continuous flow synthesis to ensure high yield and purity. The use of modularly designed organocatalysts can enhance the efficiency and selectivity of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine position.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chroman-5-ylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of chroman-5-ylmethanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological receptors, influencing their activity. The chromane core may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Chroman-2-ylmethanamine
- Chroman-4-ylmethanamine
- Cyclopropylmethanamine
Comparison: Chroman-5-ylmethanamine is unique due to the specific position of the amine group, which can influence its reactivity and binding properties. Compared to chroman-2-ylmethanamine and chroman-4-ylmethanamine, the fifth position offers distinct steric and electronic effects, potentially leading to different biological activities and applications .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3,4-dihydro-2H-chromen-5-ylmethanamine |
InChI |
InChI=1S/C10H13NO/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5H,2,4,6-7,11H2 |
InChI-Schlüssel |
OOSYIPBHQFCHRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2OC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


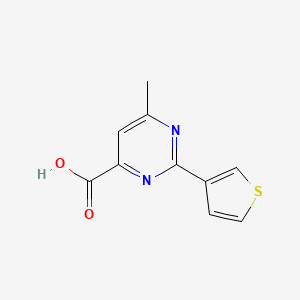
![4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13345532.png)
![7-Oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B13345544.png)
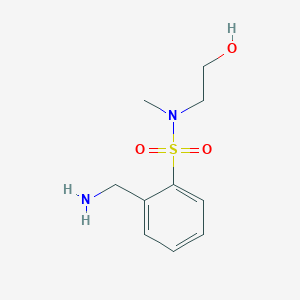
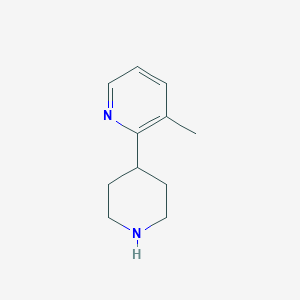
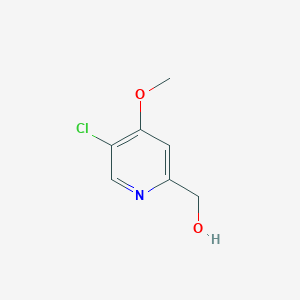
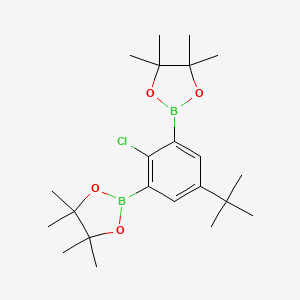

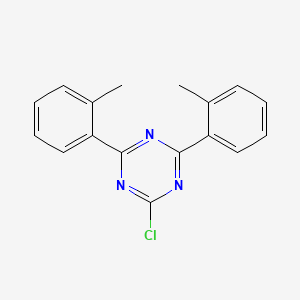
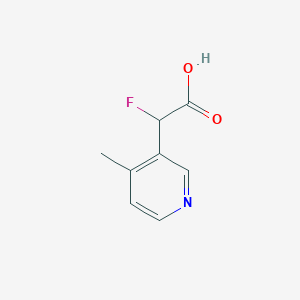
![Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
